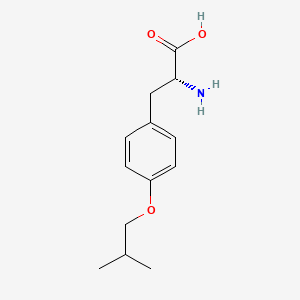

O-(2-Methylpropyl)-D-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9(2)8-17-11-5-3-10(4-6-11)7-12(14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIACUWYMFUHIMC-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Production of O 2 Methylpropyl D Tyrosine

Chemical Synthesis of the O-(2-Methylpropyl) Ether Moiety

The creation of the O-(2-methylpropyl) ether on the tyrosine molecule is a critical step in the synthesis of the target compound. This section details the chemical strategies employed to achieve this transformation.

O-Alkylation Strategies and Reaction Optimization

The primary method for forming the ether linkage is through O-alkylation of the phenolic hydroxyl group of tyrosine. The Williamson ether synthesis is a commonly employed strategy, involving the reaction of a tyrosine derivative with an alkylating agent, such as isobutyl bromide.

The reaction's efficiency is highly dependent on the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred to facilitate the reaction.

Optimization of these reaction conditions is essential to maximize the yield of the desired O-alkylated product while minimizing side reactions, such as N-alkylation or dialkylation. The table below summarizes typical conditions and their impact on the reaction outcome.

Table 1: O-Alkylation Reaction Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Base | NaH, K₂CO₃, Cs₂CO₃ | To deprotonate the phenolic hydroxyl for enhanced nucleophilicity. |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents that facilitate SN2 reactions. |

| Alkylating Agent | Isobutyl bromide, Isobutyl tosylate | Provides the 2-methylpropyl group. |

| Temperature | Room temperature to 60°C | Balances reaction rate with the prevention of side reactions. |

Stereoselective Synthesis of the D-Tyrosine Scaffold

Obtaining the D-enantiomer of tyrosine is a fundamental requirement for the synthesis of O-(2-Methylpropyl)-D-tyrosine. Several methods exist for the stereoselective synthesis of D-amino acids.

One approach is asymmetric hydrogenation . This involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated carboxylic acid derivative, using a chiral catalyst. For instance, derivatives of 4-hydroxybenzaldehyde (B117250) can be converted to substrates for asymmetric hydrogenation to yield D-tyrosine derivatives with high enantiomeric excess (ee). sioc-journal.cnresearchgate.net

Another common method is enzymatic resolution . This technique utilizes enzymes that selectively act on one enantiomer of a racemic mixture. For example, L-amino acid oxidase can be used to selectively deaminate the L-tyrosine in a DL-tyrosine mixture, leaving the desired D-tyrosine behind. nih.govcore.ac.uk One study reported the resolution of DL-tyrosine using Aspergillus fumigatus L-amino acid oxidase, achieving an 84.1% yield of D-tyrosine. nih.govcore.ac.uk Similarly, D-amino acid transaminases can be employed for the synthesis of D-amino acids from their corresponding α-keto acids. mdpi.comgoogle.com

A patent describes a method for preparing D-tyrosine by resolving DL-tyrosine using an immobilized D-acylase, which selectively deacetylates N-acetyl-D-tyrosine. google.com

Table 2: Comparison of D-Tyrosine Synthesis Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation of a prochiral precursor with a chiral catalyst. | High enantioselectivity. | Requires specialized catalysts and precursors. |

| Enzymatic Resolution | Selective enzymatic modification of one enantiomer in a racemic mixture. | High stereospecificity, mild reaction conditions. | Often limited to 50% theoretical yield for the desired enantiomer. |

| Chiral Pool Synthesis | Derivatization from a naturally occurring chiral starting material. | Utilizes readily available chiral molecules. | Can involve multi-step syntheses. |

Protecting Group Chemistry for this compound Synthesis

To prevent unwanted side reactions during the synthesis of this compound, the reactive functional groups of the D-tyrosine molecule—the amino group and the carboxylic acid group—must be temporarily blocked using protecting groups. thermofisher.com

The amino group is commonly protected with a tert-butoxycarbonyl (Boc) group. as-1.co.jptcichemicals.comfishersci.bechemicalbook.comfishersci.ca The Boc group is stable under the basic conditions often used for O-alkylation but can be readily removed with a moderately strong acid like trifluoroacetic acid (TFA). thermofisher.com Another common N-terminal protecting group is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is labile to basic conditions. thermofisher.comspcmc.ac.in

The carboxylic acid group is typically protected as an ester, such as a methyl or ethyl ester. spcmc.ac.in This prevents the carboxylate from acting as a nucleophile. These ester groups can be removed by hydrolysis under basic or acidic conditions. In solid-phase peptide synthesis, the resin itself can act as a protecting group for the C-terminus. spcmc.ac.in For the phenolic hydroxyl group of tyrosine, a tert-butyl (tBu) ether is a common protecting group in the Fmoc strategy. creative-peptides.compeptide.com

Table 3: Common Protecting Groups in Tyrosine Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amino Group | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) thermofisher.com |

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) thermofisher.comspcmc.ac.in |

| Carboxyl Group | Methyl Ester | -OMe | Hydrolysis (acidic or basic) spcmc.ac.in |

| Carboxyl Group | Benzyl Ester | -OBzl | Hydrogenolysis wikipedia.org |

Enzymatic and Biocatalytic Approaches to this compound Production

The use of enzymes in organic synthesis offers several advantages, including high selectivity and mild reaction conditions. nih.govcaltech.edu Biocatalytic methods are being increasingly explored for the production of non-canonical amino acids like this compound.

Enzyme-Mediated O-Functionalization

While direct enzymatic O-alkylation of tyrosine with an isobutyl group is not extensively documented, related enzymatic transformations highlight the potential of this approach. For instance, a tandem enzymatic reaction using a fungal tyrosinase and catechol-O-methyltransferase (COMT) has been developed for the selective derivatization of phenolic moieties. nih.govacs.orgrsc.org Tyrosinase first hydroxylates tyrosine to an L-DOPA intermediate, which is then O-alkylated by COMT. nih.govacs.orgrsc.org While this system typically uses S-adenosyl methionine (AdoMet) or its analogs as alkyl donors, engineering COMT or other O-methyltransferases could potentially accommodate larger alkyl groups.

Prenyltransferases, such as SirD and TyrPT, are known to catalyze the O-prenylation of the phenolic hydroxyl group of tyrosine. rsc.org Although these enzymes typically transfer a prenyl group, their catalytic machinery for O-alkylation could serve as a starting point for protein engineering efforts to alter their substrate specificity towards smaller alkyl groups like isobutyl.

Biotransformation Pathways for D-Tyrosine Derivatization

The synthesis of D-amino acids can be achieved through various biocatalytic routes. D-amino acid transaminases (DAATs), also known as D-aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective synthesis of D-amino acids from their corresponding α-keto acids. nih.govwikipedia.orgebi.ac.ukmdpi.com These enzymes are found in bacteria and are crucial for the synthesis of components of the bacterial cell wall. ebi.ac.ukmdpi.com

Engineered D-amino acid dehydrogenases have also been created that can produce a broad range of D-amino acids, including D-tyrosine, through the reductive amination of the corresponding 2-keto acid with high stereoselectivity. nih.gov Furthermore, multi-enzyme cascade systems have been developed for the production of aromatic D-amino acids like D-tyrosine from their α-keto acid precursors. researchgate.net

In vivo cascade biocatalysis using whole-cell systems offers a promising approach for the synthesis of D-amino acids from their L-enantiomers. nih.gov Such systems can involve a combination of enzymes, such as an L-amino acid deaminase, a dehydrogenase for reductive amination, and a cofactor regeneration system. nih.gov These biocatalytic platforms provide a foundation for developing engineered metabolic pathways for the production of derivatized D-amino acids like this compound. The use of engineered enzymes and pathways is a growing field for the synthesis of non-canonical amino acids. nih.govcaltech.edursc.orgfrontiersin.orgportlandpress.com

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| D-Tyrosine |

| L-Tyrosine |

| DL-Tyrosine |

| Isobutyl bromide |

| Sodium hydride |

| Potassium carbonate |

| Dimethylformamide |

| Acetonitrile |

| 4-Hydroxybenzaldehyde |

| N-acetyl-D-tyrosine |

| tert-Butoxycarbonyl |

| Trifluoroacetic acid |

| 9-Fluorenylmethoxycarbonyl |

| S-adenosyl methionine |

| L-DOPA |

| Pyridoxal-5'-phosphate |

| Isobutyl tosylate |

| Cesium carbonate |

| Methyl ester |

| Ethyl ester |

| Benzyl ester |

| tert-Butyl ether |

Advanced Purification and Methodologies for Isolating this compound

The isolation and purification of this compound from reaction mixtures are critical to obtaining a product of high purity suitable for further applications. A combination of chromatographic techniques is typically employed to achieve this.

High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of O-substituted tyrosine compounds. google.com Reverse-phase HPLC, utilizing columns such as ODS-2, can effectively separate the target compound from starting materials and byproducts. google.com The choice of mobile phase, often a mixture of water, acetonitrile, and an acid like trifluoroacetic acid, is optimized to achieve the best separation. nih.gov

For larger-scale purifications, flash column chromatography over silica (B1680970) gel is a common practice. niph.go.jp The selection of the eluent system, for instance, a gradient of n-hexane and ethyl acetate, is crucial for efficient separation. niph.go.jp

In some instances, specialized chromatographic methods like high-speed counter-current chromatography (HSCCC) have been successfully used for the separation and purification of similar complex natural products and their derivatives, suggesting its potential applicability for this compound. researchgate.net This technique partitions compounds between two immiscible liquid phases, which can be advantageous for separating compounds with similar polarities. researchgate.net

The purity of the final product is typically verified by analytical HPLC and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net

Interactive Data Table: Purification Parameters

| Parameter | Method | Details | Reference |

| Stationary Phase | Reverse-Phase HPLC | ODS-2 (15 cm × 4.6 φmm) | google.com |

| Mobile Phase | Reverse-Phase HPLC | Isocratic elution with 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid | nih.gov |

| Stationary Phase | Flash Column Chromatography | Silica gel | niph.go.jp |

| Eluent System | Flash Column Chromatography | n-hexane-EtOAc (3:1) | niph.go.jp |

| Alternative Method | High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system (e.g., light petroleum–ethyl acetate–methanol–water) | researchgate.net |

Derivatization and Structural Modification of this compound

The functional groups present in this compound, namely the amino group, the carboxylic acid group, and the aromatic ring, offer multiple sites for derivatization. These modifications can be used to create analogs with altered physicochemical properties or to facilitate incorporation into larger molecules.

Preparation of Functionalized this compound Analogs

The derivatization of tyrosine and its analogs can occur at the α-amino, α-carboxyl, and phenolic hydroxyl groups. researchgate.net While the phenolic hydroxyl group in this compound is already etherified, the amino and carboxyl groups remain available for further modification.

Acylation and Esterification: The amino group can be acylated using various acylating agents, and the carboxylic acid can be esterified. researchgate.netacademie-sciences.fr For instance, the N-terminus can be protected with groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to facilitate selective reactions at the carboxyl group. prepchem.comnih.gov Similarly, the carboxyl group can be converted to an ester, such as a methyl or ethyl ester, to allow for modifications at the amino group. academie-sciences.fr

Alkylation: The amino group can also be alkylated to introduce different substituents. academie-sciences.fr

Halogenation: The aromatic ring of tyrosine analogs can be halogenated, which can significantly alter the molecule's properties. nih.gov While not directly reported for this compound, this represents a potential avenue for creating novel analogs.

Interactive Data Table: Derivatization Reactions

| Reaction Type | Functional Group | Reagents/Conditions | Product Type | Reference |

| Acylation | Amino Group | Acyl halides, Anhydrides | N-acyl derivatives | researchgate.netacademie-sciences.fr |

| Esterification | Carboxyl Group | Alcohols, Acid catalysts | Ester derivatives | academie-sciences.fr |

| N-Protection | Amino Group | (Boc)₂O, Cbz-Cl | N-protected amino acids | prepchem.comnih.gov |

| Alkylation | Amino Group | Alkyl halides | N-alkyl derivatives | academie-sciences.fr |

| Halogenation | Aromatic Ring | Halogenating agents | Halogenated analogs | nih.gov |

Incorporation into Peptide and Peptidomimetic Scaffolds

The primary application of functionalized amino acids like this compound is their incorporation into peptides and peptidomimetics. This is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase coupling reactions.

In SPPS, the protected this compound is sequentially coupled to a growing peptide chain attached to a solid support. rsc.org Coupling reagents such as benzotriazole-1-yloxy-tris-(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are commonly used to facilitate amide bond formation. nih.gov

The incorporation of unnatural amino acids, including N-alkyl amino acids, can enhance the proteolytic stability and cell permeability of the resulting peptides. rsc.org While the direct ribosomal incorporation of charged N-alkyl amino acids can be challenging, chemical synthesis methods provide a robust route to peptides containing these modified residues. rsc.orgspringernature.com

The synthesis of dipeptides and larger peptide fragments containing tyrosine derivatives has been well-documented, providing a framework for the incorporation of this compound. nih.govnih.gov These methods often involve the coupling of a protected amino acid with another amino acid ester or amide. nih.gov

Biochemical and Molecular Interaction Profiling of O 2 Methylpropyl D Tyrosine

Investigation of Enzyme-Ligand Interactions

Modulatory Effects on Tyrosine Hydroxylase Activity and Catecholamine Biosynthesis

No research data is currently available to specifically detail the modulatory effects of O-(2-Methylpropyl)-D-tyrosine on tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. The pathway for catecholamine synthesis, which includes the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase, is a critical process for the production of dopamine, norepinephrine, and epinephrine. However, the interaction of this compound with this enzyme has not been documented.

Interactions with Tyrosine Kinases and Protein Tyrosine Phosphatases

There is no available information regarding the interactions of this compound with tyrosine kinases or protein tyrosine phosphatases. These enzyme families play crucial roles in cellular signaling by regulating the phosphorylation state of tyrosine residues on various protein substrates. The potential for this compound to act as either an inhibitor or an activator of these enzymes remains uninvestigated.

Substrate or Inhibitor Potential for Other Enzymatic Systems

The potential of this compound to serve as a substrate or inhibitor for other enzymatic systems has not been reported in the reviewed literature.

Assessment of Receptor Binding and Allosteric Modulation

There is a lack of data from receptor binding assays or studies on the allosteric modulation properties of this compound. Therefore, its affinity for and functional effects on various receptors are currently unknown.

Elucidation of Molecular Mechanisms in Model Systems

Influence on Post-Translational Modifications (e.g., Phosphorylation)

Specific studies elucidating the molecular mechanisms of this compound in model systems, particularly its influence on post-translational modifications such as protein phosphorylation, are not available in the current body of scientific literature.

Impact on Intracellular Signaling Cascades

The role of tyrosine in intracellular signaling is fundamental, primarily through the process of tyrosine phosphorylation, which is a critical event in numerous signaling pathways that regulate cell growth, proliferation, differentiation, and metabolism. Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that, upon binding to their ligands, autophosphorylate specific tyrosine residues within their intracellular domains. This phosphorylation creates docking sites for various signaling proteins, thereby initiating downstream cascades such as the Ras/MAPK and PI3K/Akt pathways. mdpi.com Hormones derived from tyrosine, such as catecholamines (epinephrine and norepinephrine) and thyroid hormones, also mediate their effects through receptor binding and subsequent activation of intracellular signaling. lumenlearning.comnih.gov

The specific compound, this compound, is a synthetic derivative of D-tyrosine where the hydrogen atom of the phenolic hydroxyl group is replaced by an isobutyl group. This modification has significant implications for its potential interaction with intracellular signaling pathways. The primary mechanism by which tyrosine residues participate in signaling is through the phosphorylation of the hydroxyl group. By blocking this hydroxyl group, the O-(2-methylpropyl) modification would sterically hinder or completely prevent the phosphorylation of the tyrosine residue by tyrosine kinases.

Consequently, if this compound were incorporated into a peptide or protein, it would be unable to participate in phosphorylation-dependent signaling events at that specific site. This could be utilized experimentally to create non-phosphorylatable peptide analogs to study the importance of a specific tyrosine phosphorylation event in a signaling pathway. While direct studies on the impact of this compound on intracellular signaling cascades are not extensively documented, its structure strongly suggests a role as an inhibitor or modulator of tyrosine kinase-mediated signaling by preventing phosphorylation.

| Signaling Pathway Component | Role of Tyrosine Phosphorylation | Potential Impact of this compound |

| Receptor Tyrosine Kinases (RTKs) | Autophosphorylation activates the kinase and creates docking sites for signaling proteins. mdpi.com | Incorporation would prevent phosphorylation at that site, potentially inhibiting receptor activation and downstream signaling. |

| Adaptor Proteins (e.g., IRS) | Bind to phosphorylated tyrosine residues on receptors to propagate the signal. nih.gov | Would not be able to bind to a peptide containing this modified amino acid, thus blocking signal transmission. |

| Downstream Kinases (e.g., Akt) | Part of cascades often initiated by RTK activation. mdpi.com | Activity would likely be reduced or abolished if dependent on an upstream phosphorylation event blocked by this analog. |

Role as a Constituent in Peptide Synthesis and Conjugates

The use of modified amino acids is a cornerstone of modern peptide chemistry, enabling the synthesis of peptides with enhanced properties and novel functions. This compound serves as a valuable building block in peptide synthesis for several reasons.

Firstly, the incorporation of D-amino acids, such as D-tyrosine, into peptides is a well-established strategy to increase their resistance to proteolytic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. lifetein.com This leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

Secondly, the O-alkylation of the tyrosine side chain serves as a protecting group for the hydroxyl functionality. google.comacs.org During solid-phase peptide synthesis, the reactive hydroxyl group of tyrosine often needs to be protected to prevent unwanted side reactions. The isobutyl group in this compound is a stable ether linkage that effectively protects the hydroxyl group throughout the synthesis process.

Furthermore, the incorporation of D-tyrosine and its derivatives can confer novel biological activities to peptides. For instance, peptides containing terminal D-tyrosine have been shown to exhibit anti-melanogenic effects. researchgate.net The specific O-(2-methylpropyl) modification could further modulate the biological activity of the resulting peptide by altering its hydrophobicity, steric bulk, and ability to engage in hydrogen bonding.

In the context of bioconjugation, the tyrosine residue is a target for chemical modification to attach other molecules, such as drugs, imaging agents, or polymers. nih.gov While the hydroxyl group is typically the site of conjugation, the aromatic ring can also be functionalized. The use of an O-alkylated tyrosine derivative like this compound in a peptide sequence would direct any subsequent conjugation reactions to other sites, providing a level of control in the design of complex peptide conjugates. The unique chemical properties of tyrosine and its derivatives make them versatile tools for creating functional materials and therapeutics. nih.govnih.gov

| Application | Role of this compound | Research Finding |

| Peptide Stability | Incorporation of a D-amino acid. | D-amino acid-containing peptides exhibit increased resistance to proteolytic degradation. lifetein.com |

| Peptide Synthesis | O-alkylation serves as a protecting group for the hydroxyl function. | O-alkylation is a known method for protecting tyrosine during peptide synthesis. google.comacs.org |

| Novel Bioactivity | Modification of the D-tyrosine side chain. | The addition of D-tyrosine to peptides can confer anti-melanogenic properties. researchgate.net |

| Bioconjugation | Blocking the hydroxyl group to direct conjugation to other sites. | Tyrosine residues are targets for selective chemical modification in proteins and peptides. nih.gov |

Computational Modeling and Structural Bioinformatics of O 2 Methylpropyl D Tyrosine

Molecular Docking Studies for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding modes of a ligand at the molecular level. For O-(2-Methylpropyl)-D-tyrosine, docking studies can elucidate how the isobutyl group influences its binding affinity and selectivity for various protein targets, such as kinases and phosphatases, where tyrosine recognition is a key event.

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within a protein's active site, characterized by the lowest binding energy. The binding energy is a composite score that estimates the free energy of binding, incorporating terms for electrostatic interactions, van der Waals forces, and hydrogen bonds.

In a hypothetical docking study of this compound against a target like Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic pathways, the ligand would be positioned within the enzyme's active site. The D-amino acid backbone would form foundational hydrogen bonds, while the phenyl ring engages in hydrophobic interactions. The O-(2-methylpropyl) group is predicted to occupy a hydrophobic pocket, displacing solvent molecules and contributing favorably to the binding energy. The predicted interaction energetics for this compound and its analogs in such a binding site can be summarized in a data table.

| Compound | Binding Energy (kcal/mol) | Hydrogen Bonds | Key Hydrophobic Interactions |

|---|---|---|---|

| D-Tyrosine | -6.5 | 3 | Phe182, Val145 |

| O-Methyl-D-tyrosine | -7.2 | 2 | Phe182, Val145, Leu119 |

| O-Ethyl-D-tyrosine | -7.8 | 2 | Phe182, Val145, Leu119, Ala122 |

| This compound | -8.5 | 2 | Phe182, Val145, Leu119, Ile219 |

Docking simulations also reveal the specific amino acid residues that are critical for ligand binding. For this compound, the interactions can be categorized based on the different moieties of the molecule:

Amino Acid Backbone: The carboxylate and amine groups are expected to form salt bridges and hydrogen bonds with charged or polar residues like Arginine, Lysine, or Aspartate at the entrance of the binding pocket.

Aromatic Ring: The phenyl ring can establish π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan, and hydrophobic interactions with aliphatic residues.

Ether Linkage and Isobutyl Group: The oxygen atom of the ether may act as a hydrogen bond acceptor. The bulky and hydrophobic isobutyl group is likely to fit into a non-polar cavity lined by residues like Leucine, Isoleucine, and Valine, which is often a key determinant of binding specificity. nih.gov The identification of these residues is crucial for designing analogs with improved affinity or for planning site-directed mutagenesis experiments to validate the binding mode.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic nature of this complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, flexibility, and the stability of the complex.

A key metric for assessing the stability of a ligand-protein complex in an MD simulation is the Root Mean Square Deviation (RMSD). A stable complex is typically characterized by a low and converging RMSD value for the ligand and the protein backbone over the simulation time. For the this compound-protein complex, a simulation of several nanoseconds would be performed to monitor its structural stability.

Another important analysis is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual residues. Binding of the ligand is expected to reduce the fluctuation of residues in the active site, indicating stabilization. Conversely, residues in distant loops might exhibit increased flexibility, which can be relevant for allosteric regulation. nih.gov

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Binding Site Residue RMSF (Å) |

|---|---|---|---|

| 0 | 0.0 | 0.0 | 0.5 |

| 10 | 1.2 | 0.8 | 0.7 |

| 20 | 1.5 | 1.1 | 0.6 |

| 50 | 1.6 | 1.0 | 0.6 |

| 100 | 1.5 | 0.9 | 0.5 |

Calculating the entropic contribution to the free energy of binding is computationally intensive. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energy from MD trajectories, which includes both enthalpic and entropic components.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

For this compound, a QSAR study would involve creating a library of analogs by modifying the alkyl group (e.g., methyl, ethyl, propyl, butyl isomers) and substituting the phenyl ring. The biological activity (e.g., IC₅₀ values against a specific enzyme) of these compounds would be determined experimentally. Subsequently, various molecular descriptors representing the physicochemical properties of the analogs would be calculated. These descriptors fall into several categories:

Electronic: Descriptors related to the electronic properties, such as partial charges and dipole moment.

Steric: Descriptors that describe the size and shape of the molecule, such as molar volume and surface area.

Hydrophobic: Descriptors that quantify the hydrophobicity, most commonly the partition coefficient (logP).

Topological: Descriptors derived from the 2D representation of the molecule.

A statistical method, such as multiple linear regression (MLR), would then be used to build a model correlating these descriptors with the observed biological activity. nih.gov A hypothetical QSAR equation might look like:

pIC₅₀ = β₀ + β₁(logP) - β₂(Steric_Bulk) + β₃(Dipole_Moment)

This equation would suggest that activity increases with hydrophobicity and dipole moment but decreases with excessive steric bulk. Such models provide valuable insights into the structural requirements for optimal biological activity. nih.gov

| Analog | pIC₅₀ (Observed) | logP | Molar Volume (ų) | pIC₅₀ (Predicted) |

|---|---|---|---|---|

| O-Methyl-D-tyrosine | 6.8 | 1.5 | 180 | 6.9 |

| O-Ethyl-D-tyrosine | 7.1 | 2.0 | 200 | 7.2 |

| O-Propyl-D-tyrosine | 7.5 | 2.5 | 220 | 7.5 |

| This compound | 7.9 | 2.9 | 240 | 7.8 |

| O-Pentyl-D-tyrosine | 7.6 | 3.5 | 260 | 7.7 |

In Silico Prediction of Novel Biological Targets and Pathways

The identification of biological targets is a critical step in understanding the therapeutic potential and mechanism of action of any compound. For novel molecules such as this compound, where experimental data may be limited, in silico computational methods provide a powerful and efficient approach to predict potential protein targets and the biological pathways they modulate. These predictive models leverage the compound's structural information to forecast its interactions within a complex biological system.

Computational target prediction for this compound can be broadly approached through two primary strategies: receptor-based methods and ligand-based methods. Receptor-based approaches, such as reverse docking, involve screening the compound against a large library of 3D protein structures to identify potential binding partners. nih.gov Ligand-based methods, on the other hand, rely on the principle of chemical similarity, predicting targets based on the known activities of structurally similar molecules. rsc.org Modern approaches often integrate machine learning and artificial intelligence to analyze vast datasets and predict complex drug-target interactions with increasing accuracy. nih.gov

Methodologies for Target Prediction

A variety of computational tools and methodologies can be employed to predict the biological targets of this compound. Each method offers a different perspective on the potential interactions of the compound.

| Methodology | Description | Application to this compound |

| Reverse Docking | The 3D structure of the compound is computationally docked into the binding sites of a vast array of known protein structures. The binding affinity is calculated to predict the most likely targets. frontiersin.org | The structure of this compound would be screened against databases of protein structures (e.g., Protein Data Bank) to identify enzymes, receptors, and other proteins with high binding affinity. |

| Pharmacophore Modeling | A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule that are responsible for its biological activity. This model is then used to screen for proteins that can accommodate it. | A pharmacophore model for this compound would be generated and used to search for proteins with complementary binding site features. |

| Chemical Similarity Searching | This method involves comparing the 2D or 3D structure of the compound to large databases of molecules with known biological activities. Structurally similar molecules are likely to have similar targets. | The structure of this compound would be compared against databases like ChEMBL to find known drugs or bioactive molecules with similar scaffolds, thereby inferring potential targets. |

| Machine Learning & AI | Algorithms are trained on large datasets of known drug-target interactions to learn the complex relationships between chemical structures and their biological targets. These trained models can then predict targets for new molecules. rsc.org | A machine learning model could be used to predict a range of potential targets for this compound based on its structural features and physicochemical properties. |

Predicted Biological Targets

Based on the structure of this compound as a D-amino acid analog, in silico methods can predict a range of potential biological targets. D-amino acids are known to play significant roles in various biological processes, particularly in bacteria, and are also found in mammals where they can act as signaling molecules. tandfonline.comjst.go.jp

| Potential Target Class | Specific Predicted Targets (Hypothetical) | Rationale for Prediction |

| Bacterial Enzymes | D-Alanine-D-alanine ligase, Transpeptidases | D-amino acids are key components of bacterial cell walls. wikipedia.org this compound may interfere with peptidoglycan synthesis by targeting enzymes involved in this pathway. |

| Neurotransmitter Receptors | NMDA receptor subunits, Dopamine receptors | D-serine, another D-amino acid, is a co-agonist of the NMDA receptor. jst.go.jp The D-tyrosine scaffold suggests potential interactions with receptors in the central nervous system. |

| Amino Acid Transporters | Alanine-serine-cysteine transporter (ASCT) family | As an amino acid derivative, it may be a substrate or inhibitor of transporters responsible for moving amino acids across cell membranes. |

| Metabolic Enzymes | D-amino acid oxidase, Tyrosine kinases | The compound could potentially interact with enzymes involved in amino acid metabolism or signaling pathways regulated by tyrosine phosphorylation. |

Predicted Biological Pathways

The predicted targets of this compound suggest its potential involvement in several key biological pathways. Pathway analysis helps to contextualize the potential effects of the compound on a systems level.

| Predicted Pathway | Associated Targets | Potential Biological Effect |

| Bacterial Peptidoglycan Biosynthesis | D-Alanine-D-alanine ligase, Transpeptidases | Inhibition of bacterial cell wall formation, leading to antibacterial activity. |

| Glutamatergic Synaptic Transmission | NMDA receptors | Modulation of synaptic plasticity, learning, and memory. |

| Dopaminergic Signaling | Dopamine receptors | Influence on mood, motivation, and motor control. |

| Amino Acid Metabolism | D-amino acid oxidase | Alteration of D-amino acid levels, which can impact various physiological processes. |

It is important to note that these predicted targets and pathways are hypothetical and generated through computational means. Experimental validation is necessary to confirm these in silico findings and to fully elucidate the biological activity of this compound.

O 2 Methylpropyl D Tyrosine As a Research Tool and Biochemical Probe

Application in In Vitro Assays for Target Validation

The process of target validation in drug discovery aims to confirm the role of a specific biological molecule (the "target") in a disease process and to demonstrate that modulating this target can lead to a therapeutic effect. nih.gov O-(2-Methylpropyl)-D-tyrosine is utilized in in vitro assays to investigate the function and inhibition of specific enzymes and transporters. For instance, its structural similarity to tyrosine allows it to interact with enzymes that metabolize tyrosine or transporters that recognize it as a substrate.

In a typical in vitro assay, the compound might be tested for its ability to inhibit a particular enzyme involved in tyrosine metabolism. By measuring the rate of enzymatic reaction in the presence and absence of this compound, researchers can determine its inhibitory potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). These studies are crucial for the initial stages of drug development, providing evidence for the "druggability" of a target. nih.gov

Below is a hypothetical data table illustrating how the results of such an assay might be presented:

| Enzyme Target | Substrate | This compound Concentration (µM) | % Inhibition |

| Tyrosinase | L-DOPA | 10 | 15% |

| Tyrosinase | L-DOPA | 50 | 45% |

| Tyrosinase | L-DOPA | 100 | 78% |

| Phenylalanine Hydroxylase | Phenylalanine | 100 | <5% |

This table is illustrative and does not represent actual experimental data.

Utilization in Ex Vivo Tissue and Cellular Models for Mechanistic Studies

Ex vivo studies, which are conducted on tissues or cells outside the living organism, provide a bridge between in vitro assays and in vivo animal studies. This compound is employed in these models to elucidate the cellular mechanisms of action and to study its effects in a more complex biological environment. For example, cultured cells or tissue slices can be treated with the compound to investigate its impact on cellular signaling pathways, gene expression, or neurotransmitter uptake.

One key area of investigation is its interaction with amino acid transporters. Many cell types, including cancer cells, exhibit increased expression of specific amino acid transporters to meet their high metabolic demands. mdpi.com By using cellular models, researchers can study the uptake of this compound and its potential to compete with natural amino acids for transport.

The following table provides a hypothetical example of data from a cellular uptake study:

| Cell Line | Treatment | Uptake of [¹⁴C]-Leucine (pmol/mg protein) |

| HEK293 | Control | 150.2 ± 12.5 |

| HEK293 | This compound (100 µM) | 85.7 ± 9.8 |

| PC-3 (Prostate Cancer) | Control | 325.4 ± 25.1 |

| PC-3 (Prostate Cancer) | This compound (100 µM) | 150.9 ± 18.3 |

This table is illustrative and does not represent actual experimental data.

Development as a Labeled Probe for Biochemical Tracing

The modification of molecules with isotopes, such as radioactive isotopes (e.g., ¹⁴C, ³H, ¹⁸F) or stable isotopes (e.g., ²H, ¹³C, ¹⁵N), allows them to be used as tracers in biochemical and metabolic studies. The development of a labeled version of this compound would enable researchers to follow its path through biological systems. For instance, a radiolabeled analog could be used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to visualize its distribution in preclinical animal models. mdpi.com

The synthesis of such a probe would likely involve incorporating a radionuclide into the molecule without significantly altering its biological activity. For example, radiofluorination is a common technique used to produce PET tracers. mdpi.com The resulting labeled compound could then be used to study the biodistribution and pharmacokinetics of this compound, providing valuable information about its absorption, distribution, metabolism, and excretion (ADME). nih.govscielo.br

Contribution to Understanding Amino Acid Transport and Metabolism in Non-Clinical Settings

In non-clinical research, which encompasses studies not involving human subjects, this compound serves as a valuable probe for investigating the fundamental processes of amino acid transport and metabolism. nih.gov Because it is a synthetic amino acid with a D-configuration, it is often resistant to metabolic degradation by enzymes that are specific for L-amino acids. This metabolic stability makes it an ideal tool for isolating and studying transport processes.

By examining the uptake of this compound in various cell types and tissues, researchers can gain insights into the substrate specificity and kinetics of different amino acid transporters. For example, it can be used to probe the activity of the large neutral amino acid transporter (LAT1), which is known to transport bulky aromatic and branched-chain amino acids and is often overexpressed in cancer cells. mdpi.com Understanding how compounds like this compound interact with these transporters can aid in the design of drugs that target amino acid metabolism for therapeutic purposes.

Future Directions and Emerging Research Avenues for O 2 Methylpropyl D Tyrosine

Exploration of Unconventional Synthetic Routes and Sustainable Production

The future of O-(2-Methylpropyl)-D-tyrosine production is geared towards efficiency and environmental responsibility. Current research is pivoting away from traditional, often harsh, chemical synthesis methods towards more sustainable and unconventional routes.

Biocatalytic and Enzymatic Synthesis: A significant emerging trend is the use of biocatalysis, which employs enzymes to perform specific chemical transformations. nih.govnih.gov Researchers are investigating the use of engineered enzymes, such as transaminases and ammonia-lyases, for the stereoselective synthesis of D-amino acids like this compound. nih.gov This approach offers high yields and purity while operating under mild, environmentally friendly conditions. Advances in protein engineering are helping to overcome the limitations of enzyme stability and substrate specificity for non-natural molecules. nih.gov

Metabolic Engineering: Another promising avenue is the metabolic engineering of microorganisms. mdpi.compreprints.org By introducing heterologous genes and optimizing metabolic pathways, bacteria such as E. coli could be engineered to produce this compound from simple, renewable feedstocks. mdpi.compreprints.org This method aligns with the principles of green chemistry by reducing reliance on hazardous reagents and minimizing waste generation. boku.ac.at The use of sustainable carbon sources, such as biomass-derived sugars, is also being explored to make the fermentation process more economical and sustainable. nih.gov

Photobiocatalysis: A novel and innovative approach combines the selectivity of enzymes with the energy of light. sciencedaily.com In photobiocatalysis, light is used to excite enzymes, enabling them to catalyze new-to-nature reactions. sciencedaily.com This method could potentially be adapted to synthesize complex non-canonical amino acids like this compound, offering a highly controlled and sustainable production platform. sciencedaily.com

Table 1: Comparison of Synthetic Routes for Non-Canonical Amino Acids

| Synthesis Method | Key Advantages | Key Challenges |

|---|---|---|

| Traditional Chemical Synthesis | Well-established, versatile for many structures. | Often requires harsh reagents, may produce hazardous waste, can have low stereoselectivity. omizzur.com |

| Biocatalytic/Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov | Enzyme stability and substrate scope for non-natural molecules can be limited. nih.gov |

| Metabolic Engineering | Utilizes renewable feedstocks, potential for cost-effective, large-scale production. mdpi.comnih.gov | Complex pathway engineering, potential for low yields initially. |

| Photobiocatalysis | Combines enzyme selectivity with light energy, sustainable, potential for novel reactions. sciencedaily.com | A relatively new field, requires specialized equipment and photosensitive enzymes. sciencedaily.com |

Advanced Mechanistic Characterization at the Atomic Level

A deep understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior and designing new applications. Future research will increasingly rely on advanced analytical techniques to provide this atomic-level detail.

NMR Crystallography: This powerful technique combines solid-state nuclear magnetic resonance (NMR) spectroscopy with computational methods to determine the precise three-dimensional structure of molecules in the solid state. nih.govcuni.cz For this compound, NMR crystallography can provide detailed information about bond lengths, bond angles, and intermolecular interactions within its crystal lattice. researchgate.net This is particularly important for understanding how the molecule packs in a solid form and how it might interact with other molecules. The development of reliable databases of chemical shifts for known crystal structures is enhancing the accuracy of these methods. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other quantum-chemical calculations are becoming indispensable for predicting molecular properties. nih.gov These computational methods can be used to calculate NMR parameters, such as chemical shifts, which can then be compared with experimental data to refine the structural model. nih.govresearchgate.net This synergy between experimental and computational approaches provides a high level of confidence in the determined atomic structure.

The detailed structural information obtained from these advanced techniques will be invaluable for understanding how this compound influences the structure and function of peptides and proteins when it is incorporated into them.

Integration into Multi-Omics Research for Systems-Level Understanding

The introduction of a non-canonical amino acid like this compound into a biological system can have wide-ranging effects. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to understand these complex, systems-level responses. nih.govfrontlinegenomics.comcd-genomics.com

When this compound is incorporated into proteins, it can alter their structure, function, and interactions. A multi-omics strategy would allow researchers to simultaneously monitor changes across different biological layers:

Genomics and Transcriptomics: To see if the presence of the modified protein alters gene expression. frontlinegenomics.comthermofisher.com

Proteomics: To identify which proteins are being modified and to quantify changes in the abundance of other proteins. thermofisher.com

Metabolomics: To measure changes in the levels of small molecules, which can provide insights into metabolic pathway alterations. thermofisher.com

By integrating these datasets, researchers can build a comprehensive picture of the cellular response to the introduction of this compound. frontlinegenomics.com This systems-level understanding is critical for predicting the biological consequences of using this amino acid in therapeutic proteins or other biotechnological applications. nih.gov The development of sophisticated bioinformatics tools is essential for analyzing and interpreting the large and complex datasets generated in multi-omics studies. nih.gov

Development of this compound as a Scaffold for Complex Biomolecule Construction

The unique properties of D-amino acids make them valuable building blocks for creating novel biomolecules with enhanced stability and function. lifetein.compacific.edu this compound, with its specific side chain, offers exciting possibilities as a scaffold for the construction of complex peptides and other biomaterials.

Enhanced Proteolytic Resistance: Peptides constructed from D-amino acids are significantly more resistant to degradation by proteases, the enzymes that break down proteins. lifetein.comrsc.org This increased stability is a major advantage for the development of peptide-based drugs, as it can prolong their half-life in the body. Incorporating this compound into a peptide sequence could therefore lead to more durable and effective therapeutics. lifetein.com

Inducing Specific Secondary Structures: The stereochemistry of D-amino acids can be used to control the folding of a peptide chain into specific three-dimensional shapes, such as β-turns and β-hairpins. rsc.orgnih.gov This conformational control is crucial for designing peptides that can bind to specific biological targets with high affinity and selectivity. The bulky 2-methylpropyl group on the tyrosine side chain could further influence the peptide's structure and interactions.

Self-Assembling Nanomaterials: Peptides containing D-amino acids have been shown to self-assemble into well-defined nanostructures, such as hydrogels and nanofibers. nih.gov These materials have potential applications in tissue engineering, drug delivery, and regenerative medicine. rsc.org The specific chemical properties of the this compound side chain could be exploited to create novel self-assembling systems with tailored properties.

The use of solid-phase peptide synthesis (SPPS) provides a robust method for incorporating this compound and other D-amino acids into desired peptide sequences, enabling the rational design and construction of these complex biomolecules. pacific.edu

Q & A

Q. What are the recommended analytical techniques for confirming the chiral purity of O-(2-Methylpropyl)-D-tyrosine in synthetic batches?

To ensure chiral integrity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) and polarimetric detection. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy, focusing on the stereospecific splitting of protons adjacent to the chiral center (e.g., β-hydrogens in tyrosine derivatives). For quantification, employ mass spectrometry (MS) to rule out racemization byproducts. Reference standards with verified enantiomeric excess (≥99%) are critical for calibration .

Q. How can researchers optimize the stability of this compound in aqueous solutions for in vitro assays?

Stability testing under varying pH (4–9), temperature (4–37°C), and ionic strength conditions is essential. Use UV-Vis spectroscopy to monitor degradation (e.g., absorbance shifts at 275 nm for tyrosine derivatives). Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life. For buffered solutions, maintain pH 7.4 with phosphate-buffered saline (PBS) and store at –20°C to minimize hydrolysis of the methylpropyl ester group .

Advanced Research Questions

Q. How should researchers address contradictory spectral data (e.g., NMR vs. MS) when characterizing this compound derivatives?

Contradictions often arise from solvent interactions or isotopic interference. For NMR, use deuterated solvents (e.g., DMSO-d6) and 2D experiments (COSY, HSQC) to resolve overlapping signals. For MS, compare electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) results to distinguish adducts from true molecular ions. Cross-reference with computational chemistry tools (e.g., density functional theory for predicted spectra) .

Q. What experimental strategies are effective for improving low yields in the coupling of D-tyrosine with 2-methylpropyl groups?

Optimize reaction conditions using a Design of Experiments (DoE) approach. Variables include:

- Catalyst selection: Test palladium(II) acetate vs. copper(I) iodide for Suzuki-Miyaura coupling.

- Solvent polarity: Compare DMF, THF, and dichloromethane.

- Temperature: Gradient trials (25–80°C). Monitor intermediates via thin-layer chromatography (TLC) and isolate side products (e.g., O-alkylation byproducts) for structural elucidation .

Q. How can this compound be applied in vivo for bacterial infection imaging, and what validation methods are required?

Radiolabel the compound with ¹⁸F or ⁶⁸Ga for positron emission tomography (PET). Validate specificity using infection models (e.g., murine Staphylococcus aureus) and compare uptake against control tracers (e.g., ¹⁸F-FDG). Perform blocking studies with excess unlabeled tyrosine to confirm receptor-mediated accumulation. Histopathology and autoradiography are critical for correlating imaging signals with bacterial load .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in studies using this compound as a metabolic tracer?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Assess variability via coefficient of variation (CV) across triplicate experiments. For time-course studies, apply mixed-effects models to account for inter-subject variability. Open-source tools like R/Bioconductor or Python’s SciPy ensure reproducibility .

Q. How can researchers resolve discrepancies in enzyme inhibition assays involving this compound analogs?

Discrepancies may stem from assay interference (e.g., compound fluorescence). Perform orthogonal assays:

- Fluorescence polarization for direct binding.

- Surface plasmon resonance (SPR) for kinetic analysis.

- Isothermal titration calorimetry (ITC) for thermodynamic validation. Normalize data to negative controls (e.g., DMSO-only) and positive inhibitors (e.g., known tyrosine kinase inhibitors) .

Synthesis and Characterization Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.